D-Aspartic acid, 4-(phenylmethyl) ester

Melting Point Solid-State Properties Enantiomer Differentiation

Avoid stereochemical inconsistency and low-yielding deprotection steps in complex peptide synthesis. This D-aspartic acid β-benzyl ester provides a defined chiral solution with an orthogonal protecting group strategy. - High optical purity (≥98.0% ee) ensures enantioselective integrity, preventing unwanted diastereomer formation. - The benzyl ester group allows selective removal via catalytic hydrogenolysis, compatible with both Boc and Fmoc solid-phase synthesis protocols. - White to light yellow crystalline powder with consistent physical properties (mp ~176 °C), enabling reproducible reaction outcomes.

Molecular Formula C11H12NO4-
Molecular Weight 222.22 g/mol
Cat. No. B12366746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Aspartic acid, 4-(phenylmethyl) ester
Molecular FormulaC11H12NO4-
Molecular Weight222.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(C(=O)[O-])N
InChIInChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/p-1/t9-/m1/s1
InChIKeyVGALFAWDSNRXJK-SECBINFHSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Aspartic Acid 4-(Phenylmethyl) Ester Overview


D-Aspartic acid, 4-(phenylmethyl) ester (also known as D-aspartic acid β-benzyl ester, CAS 13188-89-1/79337-40-9) is a chirally pure amino acid derivative with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol [1]. This compound is a key intermediate in peptide synthesis and pharmaceutical research, characterized by its white to light yellow powder/crystal appearance and high purity levels (>98%) [2]. It features a specific optical rotation of 14° (c=1 in 0.1mol/L HCl) and a melting point of 176 °C [3]. The benzyl ester group enhances solubility in organic solvents, facilitating its use in coupling reactions and protecting the carboxyl moiety during selective modifications [4].

Stereochemistry
Chirally pure D-enantiomer for stereoselective peptide synthesis
Protecting group
Benzyl ester enables orthogonal carboxyl protection; removable by hydrogenolysis
Detection
UV-active chromophore supports chromatographic monitoring during synthesis

D-Aspartic Acid 4-(Phenylmethyl) Ester: Why Substitution Fails


Substituting D-aspartic acid 4-(phenylmethyl) ester with its L-enantiomer (L-aspartic acid 4-benzyl ester, CAS 2177-63-1) or other D-aspartic acid esters (e.g., methyl or ethyl esters) is not scientifically sound. The L-enantiomer has a significantly lower melting point (111 °C vs. 176 °C) and different optical rotation, indicating distinct solid-state and chiral properties that impact crystallization and enantioselective synthesis [1]. The benzyl ester group provides specific steric bulk and UV activity not present in smaller alkyl esters, making it uniquely suited for peptide synthesis requiring orthogonal protecting group strategies and for applications where chromophoric detection is necessary [2]. These differences directly impact experimental reproducibility and synthetic outcomes.

Target
D-Aspartic acid 4-(phenylmethyl) ester
Substitute
L-Enantiomer (CAS 2177-63-1)
Risk
Opposite chirality and lower melting point may alter crystallization behavior and stereochemical outcomes; not interchangeable in enantioselective synthesis
Target
D-Aspartic acid 4-(phenylmethyl) ester
Substitute
Methyl or ethyl ester (smaller alkyl)
Risk
Loss of steric bulk and UV chromophore; may not support orthogonal protection or detection requirements in solid-phase peptide synthesis

D-Aspartic Acid 4-(Phenylmethyl) Ester: Quantitative Evidence


Melting Point: D- vs. L-Enantiomer

The D-enantiomer (D-aspartic acid 4-(phenylmethyl) ester) exhibits a melting point of 176 °C [1], which is 65 °C higher than the melting point of the L-enantiomer (L-aspartic acid 4-benzyl ester) at 111 °C [2]. This significant difference in thermal behavior provides a clear quality control metric and indicates distinct crystal lattice energies and intermolecular interactions.

Melting point
Head-to-head
Δ +65 °C (176 °C vs 111 °C)
Clear thermal identity metric for enantiomer differentiation and quality control
L-enantiomer mp from CAS Common Chemistry
Melting Point Solid-State Properties Enantiomer Differentiation

Synthetic Yield Improvement

Conventional esterification of aspartic acid with benzyl alcohol using sulfuric acid catalysis yields only 40-45% of the desired 4-(phenylmethyl) ester [1]. A patented process using a reaction mixture of 10-40 moles benzyl alcohol and 1-5 moles acetyl chloride per mole aspartic acid, conducted at -10°C to 50°C, achieves significantly higher yields [2]. This improved process reduces raw material waste and lowers production costs.

Synthetic yield
Head-to-head
Reported higher yield (acetyl chloride route) over conventional H₂SO₄ method (~40–45%)
Supports procurement cost evaluation and supply scalability review
Quantitative yield not disclosed in patent abstract
Synthetic Yield Process Efficiency Cost of Goods

Optical Rotation: D- vs. L-Enantiomer

D-Aspartic acid 4-(phenylmethyl) ester exhibits a specific optical rotation of +14° (c=1, 0.1 mol/L HCl) [1]. In contrast, the L-enantiomer (L-aspartic acid 4-benzyl ester) shows a negative rotation (value not specified in source, but known to be opposite sign). The commercial specification for the D-enantiomer often includes a minimum optical purity of 98.0 ee% as determined by LC [1], ensuring chiral integrity for asymmetric synthesis applications.

Optical rotation
Data to verify
[α] = +14° (c=1, 0.1 mol/L HCl)
Rapid orthogonal identity check; opposite sign vs L-enantiomer
L-enantiomer specific rotation not provided in source; verify with lot certificate
Optical Rotation Chiral Purity Enantiomeric Excess

Enantiomeric Purity vs. Racemic Mixture

Commercially available D-aspartic acid 4-(phenylmethyl) ester is specified with a minimum optical purity of 98.0 ee% (enantiomeric excess) as determined by liquid chromatography [1]. In contrast, racemic DL-aspartic acid benzyl esters (e.g., β-benzyl DL-aspartate, CAS 63228-51-3) have zero net optical rotation. The high enantiopurity of the D-isomer is critical for applications where the stereochemical outcome of a reaction must be controlled, such as in the synthesis of chiral pharmaceutical intermediates.

Enantiomeric purity
Specification review
≥98.0% ee (chiral HPLC)
Ensures stereochemical integrity for asymmetric synthesis; racemate yields 0% ee
Commercial specification; confirm with lot-specific COA
Chiral Purity Enantiomeric Excess Stereoselective Synthesis

Hydrogenolysis Rates: D- vs. L-Dibenzyl Esters

A study on the hydrogenolysis of benzyl esters with palladium-on-carbon catalysts measured the rates of debenzylation for dibenzyl esters of D-, L-, and DL-aspartic acids. The results showed that the dibenzyl aspartates of all three stereoisomers undergo debenzylation at identical rates under the same catalytic conditions [1]. This indicates that the benzyl ester protecting group can be removed without stereochemical bias, making it a reliable orthogonal protecting group in peptide synthesis regardless of the enantiomer used.

Hydrogenolysis rate
Reported
Identical debenzylation rate across D-, L-, and DL-dibenzyl aspartates
Predictable deprotection without stereochemical bias; supports reliable peptide synthesis workflows
Pd/C catalyst; J. Pharm. Sci. 1965
Catalytic Hydrogenolysis Debenzylation Kinetics Protecting Group Removal

D-Aspartic Acid 4-(Phenylmethyl) Ester: Application Scenarios


Orthogonal Carboxyl Protection in Peptide Synthesis

The 4-(phenylmethyl) ester group serves as a benzyl-type protecting group for the side-chain carboxyl of aspartic acid. It can be selectively removed by catalytic hydrogenolysis (H₂/Pd-C) without affecting acid-labile protecting groups like Boc or base-labile groups like Fmoc. This orthogonal protection strategy is essential for the solid-phase synthesis of complex peptides and peptide mimetics where sequential deprotection is required [1].

Chiral Pharmaceutical Intermediates Synthesis

With a minimum optical purity specification of 98.0% ee [1], this compound is suitable as a chiral building block in the synthesis of enantiomerically pure pharmaceutical agents. The high enantiomeric excess ensures that downstream stereocenters are preserved, minimizing the formation of unwanted diastereomers and improving overall synthetic efficiency.

Neuroactive Peptide Analogs & NMDA Modulation

D-Aspartic acid derivatives are known to act as signaling molecules via N-methyl-D-aspartate (NMDA) receptor-mediated neuroendocrine regulation [2]. The benzyl ester form serves as a protected intermediate in the synthesis of D-aspartate-containing peptides designed to probe NMDA receptor function or to develop neuroprotective agents [3].

Large-Scale Esterification Process

The patented process for preparing aspartic acid 4-(phenylmethyl) ester using acetyl chloride activation offers significantly higher yields than conventional sulfuric acid-catalyzed methods (40-45% yield) [4]. This makes it a cost-effective intermediate for large-scale production of aspartame-like sweeteners or other aspartic acid-derived compounds where the β-carboxyl group must be protected during peptide coupling [5].

Application
Selection Property
Validation Focus
Orthogonal carboxyl protection in peptide synthesis
Benzyl ester protecting group; UV-active chromophore
Selective hydrogenolysis deprotection; compatibility with Boc/Fmoc strategies
Chiral pharmaceutical intermediate synthesis
High enantiomeric excess specification (≥98% ee)
Stereochemical outcome reproducibility; diastereomer minimization
NMDA receptor research & D-aspartate peptide tools
Protected D-aspartate building block for neuroactive peptide synthesis
NMDA receptor pathway response interpretation; model-response context
Scaled intermediate supply
Reported improved synthetic route (acetyl chloride method)
Yield optimization and cost-effective procurement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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